psi-Tectorigenin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

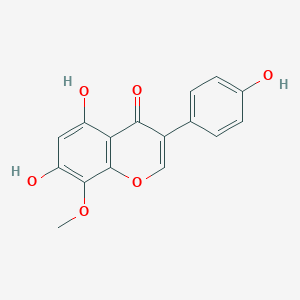

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(19)6-11(18)13-14(20)10(7-22-16(13)15)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLQOGTYNFVQQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156899 |

Source

|

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Isotectorigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13111-57-4 |

Source

|

| Record name | ψ-Tectorigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13111-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | psi-Tectorigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013111574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSI-TECTORIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HXB4THX7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-In-depth Technical Guide to Psi-Tectorigenin: Discovery, Natural Sources, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Psi-Tectorigenin (ψ-tectorigenin), a significant O-methylated isoflavone, has garnered considerable attention within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the discovery and natural distribution of this compound. It details the primary plant sources, outlines a robust methodology for its extraction and purification, and presents a summary of its analytical characterization. The guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry and drug discovery.

Introduction and Historical Context

Psi-Tectorigenin, systematically named 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one, is an isoflavone, a subclass of flavonoids known for their diverse biological activities.[1][2] Its structural isomer, tectorigenin, is also a well-studied isoflavone, and both are often found in the same natural sources.[3][4] The initial isolation of these compounds is rooted in the study of traditional medicines, particularly from the rhizomes of Belamcanda chinensis (now reclassified as Iris domestica), a plant used for its anti-inflammatory properties.[5][6] The discovery and subsequent investigation of psi-tectorigenin have paved the way for exploring its pharmacological potential, which includes anti-inflammatory and antitumor effects.[7][8]

Natural Sources of Psi-Tectorigenin

Psi-Tectorigenin has been isolated from a variety of natural sources, spanning the plant kingdom and even microorganisms.

Primary Plant Sources

The most prolific and commercially significant sources of psi-tectorigenin are plants from the Iridaceae and Leguminosae families.

-

Iris domestica (syn. Belamcanda chinensis) : Commonly known as the blackberry lily or leopard flower, the rhizomes of this plant are a primary source.[1][9][10] This perennial herb is characterized by its iris-like leaves and orange, spotted flowers, which give way to seed clusters resembling blackberries.[11] It is widely used in traditional Chinese medicine, and its rhizomes are harvested for the extraction of several isoflavones, including psi-tectorigenin.[12][13]

-

Pueraria montana (Kudzu) : The flowers of this legume, specifically Puerariae Flos, are another significant source for the large-scale preparation of related isoflavones, from which psi-tectorigenin can be isolated.[14]

-

Dalbergia Species : Psi-Tectorigenin has also been isolated from various parts of plants in the Dalbergia genus, such as the leaves of Dalbergia odorifera and the heartwood of Dalbergia parviflora.[14]

Other Documented Sources

Beyond these primary sources, psi-tectorigenin has been identified in a broader range of species, indicating its widespread, albeit less concentrated, distribution.[14] A summary of notable sources is provided in the table below.

| Family | Species | Part of Plant | Reference |

| Iridaceae | Iris unguicularis | - | [7] |

| Leguminosae | Dalbergia sissoo | - | [1] |

| Leguminosae | Euchresta formosana | Roots | [14] |

| Campanulaceae | Codonopsis pilosula | Roots | [14] |

| Moraceae | Morus alba | Velamen and leaves | [14] |

| Violaceae | Viola hondoensis | Aerial parts | [14] |

| Cyperaceae | Eleocharis dulcis | Peel | [14] |

| Microbial | Nocardiopsis sp., Stemphilium sp. | - | [1] |

Biosynthesis of Isoflavones

The biosynthesis of psi-tectorigenin follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a chalcone intermediate. An enzyme unique to isoflavone synthesis, isoflavone synthase, then catalyzes a key rearrangement step. Subsequent tailoring enzymes, including methyltransferases, are responsible for the specific methoxy group found on psi-tectorigenin.

Sources

- 1. ψ-Tectorigenin - Wikipedia [en.wikipedia.org]

- 2. Psi-Tectorigenin | C16H12O6 | CID 5353911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Effects of Naturally Occurring Isoflavones on Prostaglandin E2 Production / Planta Medica, 2002 [sci-hub.box]

- 5. Inhibition by tectorigenin and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iris domestica - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Blackberry Lily, Belamcanda chinensis or Iris domestica – Wisconsin Horticulture [hort.extension.wisc.edu]

- 10. Iris domestica - Plant Finder [missouribotanicalgarden.org]

- 11. Blackberry Lily (Belamcanda chinensis) [illinoiswildflowers.info]

- 12. Tectorigenin, an isoflavone aglycone from the rhizome of Belamcanda chinensis, induces neuronal expression of erythropoietin via accumulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NParks | Iris domestica [nparks.gov.sg]

- 14. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: psi-Tectorigenin (8-Methoxygenistein)

[1]

Executive Summary

psi-Tectorigenin (CAS: 13111-57-4) is a rare, naturally occurring isoflavone and a structural isomer of the more abundant tectorigenin.[1][2] Chemically defined as 4',5,7-trihydroxy-8-methoxyisoflavone , it is primarily isolated from the rhizomes of Belamcanda chinensis (Iridaceae) and Dalbergia sissoo.[2] Unlike its 6-methoxy isomer (tectorigenin), psi-tectorigenin exhibits a distinct pharmacological profile, most notably the specific inhibition of epidermal growth factor (EGF)-induced phospholipase C (PLC) activation. This guide delineates the structural differentiation, isolation protocols, and mechanistic bioactivity of psi-tectorigenin, providing a roadmap for its utilization as a chemical probe in signal transduction research.

Chemical Architecture & Isomerism[1]

The structural core of psi-tectorigenin is the isoflavone backbone (3-phenylchromen-4-one).[3] The critical distinction lies in the B-ring substitution pattern relative to the A-ring oxygenation.[3]

Structural Identity[1]

-

IUPAC Name: 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one[3][1][4]

-

Common Synonyms: Isotectorigenin, Pseudotectorigenin, 8-Methoxygenistein[4]

The Wessely-Moser Rearrangement (Structural Causality)

A defining feature of 5,7-dihydroxy-methoxy-isoflavones is their susceptibility to the Wessely-Moser rearrangement.[3] Under acidic conditions (e.g., HI or strong acid reflux), the isoflavone ring can open and recyclize.

-

Tectorigenin (6-OMe): The kinetically favored product in mild synthesis.

-

psi-Tectorigenin (8-OMe): Often the thermodynamically stable product formed under vigorous acidic rearrangement conditions.[3]

-

Differentiation: The presence of the methoxy group at C-8 (psi) versus C-6 (tectorigenin) alters the electronic environment of the 5-OH chelation with the C-4 carbonyl, measurable via UV shift reagents and NMR.

Physicochemical Properties (Table 1)

| Property | Value | Source/Method |

| LogP (Predicted) | 2.92 - 3.06 | ALOGPS/ChemAxon [1] |

| Water Solubility | ~0.081 g/L (Poor) | ALOGPS [1] |

| pKa (Acidic) | 7.12 (7-OH) | ChemAxon [1] |

| UV Max (MeOH) | ~262 nm, 330 nm (sh) | Typical Isoflavone Profile |

| H-Bond Donors | 3 | Structural Count |

| H-Bond Acceptors | 6 | Structural Count |

Biosynthesis & Isolation Protocol

Isolation of psi-tectorigenin requires separation from its abundant isomer, tectorigenin. The following protocol utilizes polarity-based partitioning followed by exclusion chromatography.[3]

Self-Validating Isolation Workflow

Source Material: Dried rhizomes of Belamcanda chinensis.[3]

Step-by-Step Methodology:

-

Extraction: Macerate dried powder (1 kg) in 80% Ethanol (5 L) for 72 hours at room temperature.

-

Causality: 80% EtOH maximizes glycoside and aglycone solubility while minimizing lipid/wax extraction compared to pure CHCl₃.

-

-

Concentration: Evaporate solvent in vacuo (< 45°C) to yield crude extract.

-

Liquid-Liquid Partition: Suspend residue in water.[3] Partition sequentially with:

-

Chromatographic Separation (Silica Gel):

-

Load EtOAc fraction onto a Silica Gel 60 column.

-

Elute with gradient: CHCl₃:MeOH (100:1 → 10:1).

-

Validation: Monitor fractions via TLC (Silica; CHCl₃:MeOH 9:1). psi-Tectorigenin typically elutes after tectorigenin due to slight polarity differences caused by the 8-OMe steric hindrance.[3]

-

-

Purification (Sephadex LH-20):

Figure 1: Isolation workflow for psi-Tectorigenin targeting the Ethyl Acetate fraction.[3]

Pharmacological Profile & Mechanism of Action[7][8][9][12][13]

Unlike general antioxidants, psi-tectorigenin exhibits specific activity against lipid signaling pathways.

Inhibition of Phospholipase C (PLC)

Research by Imoto et al. identified psi-tectorigenin as a specific inhibitor of EGF-induced Phospholipase C activation.[3][2]

-

Mechanism: It does not inhibit the EGFR kinase activity directly but interferes with the downstream coupling or the PLC enzyme itself (specifically PLC-

1). -

Outcome: Reduction in the hydrolysis of PIP2 (Phosphatidylinositol 4,5-bisphosphate) into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).

-

Therapeutic Implication: Potential suppression of cancer cell proliferation driven by aberrant EGF signaling.

Calcium Signaling

In isolated hepatocytes, psi-tectorigenin has been observed to transiently increase cytoplasmic free calcium

Figure 2: Mechanism of Action. psi-Tectorigenin inhibits the PLC-mediated hydrolysis of PIP2 downstream of EGFR.[3]

Analytical Identification (Self-Validation)

To confirm the identity of psi-tectorigenin and distinguish it from tectorigenin, 1H-NMR is the gold standard.

NMR Distinction Rule

-

Tectorigenin (6-OMe): The A-ring proton is at C-8 .[3] It typically appears as a singlet around

6.5 ppm . -

psi-Tectorigenin (8-OMe): The A-ring proton is at C-6 .[3] It typically appears upfield, around

6.0 - 6.2 ppm (in DMSO-d6), due to the shielding effect of the oxygenation pattern.

Mass Spectrometry[1]

References

-

FooDB / ChemAxon. (2025). Compound Summary: Isotectorigenin (psi-Tectorigenin).[1][2][4] FooDB.ca. Link

-

Imoto, M., Shimura, N., & Umezawa, K. (1991). Inhibition of epidermal growth factor-induced activation of phospholipase C by psi-tectorigenin. The Journal of Antibiotics, 44(8), 915–917. Link

-

Cheng, H. H., et al. (1992).[8][11] Isoflavonoids, genistein, psi-tectorigenin, and orobol, increase cytoplasmic free calcium in isolated rat hepatocytes.[8][11] Biochemical and Biophysical Research Communications, 182(2), 894-899.[8] Link

-

Jung, S. H., et al. (1999). Inhibition of prostaglandin E2 production by the isoflavones tectorigenin and tectoridin isolated from the rhizomes of Belamcanda chinensis.[7][9][11] Planta Medica, 65(8), 776-777. Link

-

PubChem. (2025).[12] psi-Tectorigenin Compound Summary. National Library of Medicine. Link

Sources

- 1. Psi-Tectorigenin | C16H12O6 | CID 5353911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ψ-Tectorigenin - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Isotectorigenin (FDB029980) - FooDB [foodb.ca]

- 4. GSRS [precision.fda.gov]

- 5. Tectorigenin monohydrate: an isoflavone from Belamcanda chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition by tectorigenin and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Tectorigenin | C16H12O6 | CID 5281811 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Differences Between psi-Tectorigenin and Tectorigenin

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Introduction

Isoflavones represent a significant class of phytoestrogens investigated for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and metabolic disorders.[1][2][3] Among these, tectorigenin, a principal bioactive component isolated from plants like Belamcanda chinensis (leopard lily) and Pueraria thunbergiana (arrowroot), has garnered substantial attention for its diverse pharmacological activities.[4][5][6] However, the existence of its structural isomer, psi-tectorigenin (ψ-tectorigenin), introduces a layer of complexity and opportunity in the field of natural product chemistry and drug discovery.[7]

Subtle shifts in molecular architecture can dramatically alter a compound's biological and pharmacological profile. This guide provides a detailed comparative analysis of tectorigenin and its isomer, psi-tectorigenin. We will dissect their core structural distinctions, explore how these differences manifest in their physicochemical properties and biosynthetic origins, and evaluate the resulting impact on their biological activities. This document serves as a technical resource for researchers aiming to harness the therapeutic potential of these isoflavones, providing clarity on their differentiation, mechanisms of action, and methodologies for their study.

Section 2: The Molecular Blueprint: A Head-to-Head Structural Comparison

The fundamental difference between tectorigenin and psi-tectorigenin lies in the substitution pattern on the isoflavone core structure. Both are O-methylated isoflavones with the same molecular formula (C₁₆H₁₂O₆) and molar mass (300.266 g/mol ).[6][8][9] The distinction arises from the placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the A-ring of the chromen-4-one skeleton.

-

Tectorigenin is systematically named 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one.[10][11] Its structure is characterized by hydroxyl groups at positions C5 and C7, and a methoxy group at C6.

-

psi-Tectorigenin , its isomer, features a rearranged substitution pattern on the A-ring. While detailed spectroscopic data for psi-tectorigenin is less commonly published, its isomeric nature implies a different arrangement of the 5-hydroxy, 7-hydroxy, and 6-methoxy groups. Attempts to synthesize tectorigenin have sometimes resulted in a mixture of both tectorigenin and ψ-tectorigenin, highlighting their close relationship.[2] Under alkaline conditions, ψ-tectorigenin can be catalytically isomerized to the more stable tectorigenin.[2]

This seemingly minor positional isomerism has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.

Spectroscopic and Physicochemical Differentiation

Differentiating between these isomers requires precise analytical techniques. While comprehensive comparative data is scarce for psi-tectorigenin, we can infer the expected differences based on flavonoid chemistry and present the known properties of tectorigenin.

Table 1: Physicochemical and Spectroscopic Properties of Tectorigenin

| Property | Value / Observation | Source(s) |

| Molecular Formula | C₁₆H₁₂O₆ | [8][10][12] |

| Molar Mass | 300.26 g/mol | [6][8] |

| Melting Point | 225-226 °C | [8] |

| Appearance | Light yellow crystal | [8] |

| Solubility | Soluble in DMSO, methanol, ethanol | [8] |

| UV λmax | Expected shifts in UV absorption based on hydroxylation pattern. | Inferred |

| ¹H & ¹³C NMR | The chemical shifts of the A-ring protons and carbons would be distinct, particularly for H-6/H-8 and the surrounding carbons, providing definitive structural assignment. | Inferred |

| Mass Spectrometry | While both isomers have the same parent mass, their fragmentation patterns in MS/MS analysis may differ due to the stability of resulting fragment ions. | Inferred |

Causality Insight: The position of the C6-methoxy group in tectorigenin, adjacent to two hydroxyl groups, influences the acidity of the C5 and C7 hydroxyls and alters the electron density of the A-ring. This directly impacts NMR chemical shifts and can affect the molecule's polarity, influencing its chromatographic behavior and solubility.

Section 3: Biosynthesis - A Divergent Path

The biosynthesis of isoflavones originates from the phenylpropanoid pathway. While the complete pathway for psi-tectorigenin is not fully elucidated, it is understood that both molecules derive from a common precursor, likely the isoflavone Genistein (5,7,4'-trihydroxyisoflavone). The divergence occurs during subsequent modification steps involving hydroxylation and O-methylation, catalyzed by specific enzymes like hydroxylases and O-methyltransferases. The specific regioselectivity of these enzymes dictates whether the 6-methoxy-5,7-dihydroxy (tectorigenin) or an alternative isomeric pattern (psi-tectorigenin) is formed.

Caption: Divergent biosynthetic pathways from the common precursor Genistein.

Section 4: Biological Activity & Pharmacological Profile

Tectorigenin has been extensively studied and exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[1][2][3] Data on psi-tectorigenin is more limited, but its structural similarity suggests it may share some biological targets, albeit with potentially different affinities and efficacies.

Anti-inflammatory Activity: A Mechanistic Case Study

A primary mechanism for tectorigenin's potent anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14] This pathway is a central regulator of the inflammatory response.

In inflammatory states, stimuli like Lipopolysaccharide (LPS) activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[15][16]

Tectorigenin has been shown to intervene at multiple points in this cascade. It can attenuate the phosphorylation of IKKβ and the p65 subunit of NF-κB, thereby preventing the degradation of IκBα and blocking NF-κB's nuclear translocation.[8] This leads to a dose-dependent reduction in the production of inflammatory mediators like prostaglandin E₂ (PGE₂), TNF-α, and IL-6.[8][12][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Tectorigenin - Wikipedia [en.wikipedia.org]

- 7. ψ-Tectorigenin - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. GSRS [precision.fda.gov]

- 10. Tectorigenin | C16H12O6 | CID 5281811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Tectorigenin inhibits inflammation in keratinocytes by inhibition of NLRP3 inflammasome regulated by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

- 16. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

known biological targets of psi-Tectorigenin

An In-Depth Technical Guide on the Biological Targets of Psi-Tectorigenin: Current Knowledge and a Roadmap for Future Discovery

Executive Summary

Psi-Tectorigenin, an O-methylated isoflavone found in plants such as Iris domestica and Dalbergia sissoo, represents a frontier in natural product pharmacology.[1][2] Despite its structural relationship to the extensively studied isoflavone Tectorigenin, its specific biological targets and mechanisms of action remain largely uncharacterized in the scientific literature. The primary challenge for researchers and drug development professionals is this significant knowledge gap. This guide addresses this challenge directly. It begins by consolidating the sparse, currently available data on psi-Tectorigenin. Recognizing the limitations of this data, this document then provides a comprehensive analysis of the known biological targets of its close structural isomer, Tectorigenin. This is presented not as a direct extrapolation, but as an authoritative, experience-based framework to inform and accelerate future research into psi-Tectorigenin. We will detail the signaling pathways modulated by Tectorigenin, provide validated experimental protocols for assessing these interactions, and propose a robust workflow for the de novo identification of psi-Tectorigenin's unique biological targets. This guide is designed to serve as a foundational resource, bridging the gap between the known and the unknown, and providing a logical roadmap for unlocking the therapeutic potential of psi-Tectorigenin.

Psi-Tectorigenin: An Overview of Current Knowledge

Psi-Tectorigenin (5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one) is a natural isoflavone.[1] As a structural isomer of Tectorigenin, it shares the same molecular formula but differs in the arrangement of its constituent atoms. This structural nuance is critical, as it dictates the molecule's three-dimensional shape and, consequently, its binding affinity and interaction with biological macromolecules.

Currently, direct evidence of psi-Tectorigenin's molecular targets is exceptionally limited. One of the few available studies reports that, along with other isoflavonoids, psi-Tectorigenin can increase the concentration of cytoplasmic free calcium in isolated rat hepatocytes.[3][4] This suggests a potential interaction with calcium channels or cellular machinery involved in calcium homeostasis. However, the specific protein targets and the downstream consequences of this activity have not been elucidated. This scarcity of data underscores the need for foundational research to map its interactome.

Tectorigenin: A Well-Characterized Isomer to Inform Future Research

Given the lack of data for psi-Tectorigenin, we turn to its well-studied isomer, Tectorigenin, as a surrogate model. Tectorigenin has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[4][5] Understanding its established molecular targets provides a logical starting point for investigating psi-Tectorigenin, allowing researchers to formulate testable hypotheses based on conserved structural motifs.

Key Biological Targets and Signaling Pathways of Tectorigenin

Tectorigenin exerts its pleiotropic effects by modulating several critical signaling cascades. These interactions are central to its observed therapeutic potential.

Modulation of Inflammatory Pathways

A primary mechanism of Tectorigenin is the potent suppression of inflammatory signaling, particularly through the NF-κB and MAPK pathways.

-

Nuclear Factor-kappa B (NF-κB) Signaling: In inflammatory models, such as macrophages stimulated with lipopolysaccharide (LPS), Tectorigenin has been shown to block the activation of NF-κB.[6] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in turn halts the nuclear translocation of the active p65 subunit.[3][4] This blockade results in the decreased expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[7]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: Tectorigenin has been observed to inhibit the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[3][7] These kinases are upstream regulators of transcription factors like AP-1, which also drive inflammatory gene expression. By attenuating both NF-κB and MAPK pathways, Tectorigenin provides a multi-pronged suppression of the inflammatory response.

Regulation of Metabolic Pathways

Tectorigenin has shown potential in managing metabolic disorders by targeting key regulatory proteins.

-

AMPK and PPAR Pathways: In the context of diabetic nephropathy, Tectorigenin was found to activate adenosine monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.[3] Activation of these pathways helps restore insulin sensitivity and protect endothelial cells from lipotoxicity.

-

Glucose Transporter 4 (GLUT4): Tectorigenin has been shown to promote the expression of GLUT4, the primary glucose transporter in skeletal muscle, thereby improving insulin resistance.[3] This effect is mediated through its interaction with Protein Kinase A catalytic subunit alpha (PKACα).

Anti-Cancer Mechanisms

Tectorigenin's anti-neoplastic activities are linked to its ability to modulate hormone receptors and pro-survival signaling.

-

Estrogen Receptors (ERα and ERβ): Tectorigenin acts as a selective estrogen receptor modulator (SERM), binding to both ERα and ERβ with a higher affinity for ERβ.[3] This interaction is crucial for its ability to inhibit the proliferation of hormone-dependent cancer cells, such as those in prostate cancer.[3]

-

PI3K/AKT Pathway: In certain cancer models, Tectorigenin has been shown to downregulate the PI3K/AKT signaling pathway.[3] This pro-survival pathway is often hyperactivated in cancer, and its inhibition by Tectorigenin can lead to cell cycle arrest and apoptosis. In paclitaxel-resistant ovarian cancer cells, it was found to enhance the efficacy of paclitaxel by downregulating the AKT/IKK/NF-κB signaling cascade.[4]

Quantitative Summary of Tectorigenin's Biological Activities

To provide a clearer picture for drug development professionals, the following table summarizes some of the key observed effects of Tectorigenin. Note that specific IC₅₀ values can vary significantly based on the cell line and experimental conditions.

| Target Pathway/Process | Model System | Observed Effect | Reference |

| Inflammation | |||

| NF-κB Activation | IFN-γ/LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NF-κB nuclear translocation | [6] |

| Prostaglandin E₂ (PGE₂) Production | TPA-stimulated rat peritoneal macrophages | Dose-dependent inhibition | [8] |

| COX-2 Induction | TPA-stimulated rat peritoneal macrophages | Inhibition of COX-2 protein expression | [8] |

| Cancer | |||

| Cell Proliferation | Hormone-dependent prostate cancer cells | Inhibition of proliferation, G1 cell cycle arrest | [3] |

| Apoptosis | Paclitaxel-resistant ovarian cancer cells | Synergistic promotion of apoptosis with paclitaxel | [4] |

| Metabolism | |||

| Aldose Reductase | Rat lens | Potent inhibitory activity | [3] |

| GLUT4 Expression | Skeletal muscle cells | Promotion of GLUT4 expression | [3] |

Experimental Protocols for Target Validation

The following protocols are foundational for researchers aiming to validate the interaction of a small molecule like psi-Tectorigenin with the pathways known to be modulated by Tectorigenin. The causality is embedded in the experimental design, where a specific stimulus is applied to activate a pathway, and the compound's ability to block a specific molecular event (e.g., phosphorylation) is measured.

Protocol 1: Western Blot Analysis of NF-κB p65 Nuclear Translocation

Objective: To determine if psi-Tectorigenin inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Plate RAW 264.7 macrophage cells and grow to 80-90% confluency.

-

Pre-treatment: Starve cells in serum-free media for 2-4 hours. Pre-treat cells with varying concentrations of psi-Tectorigenin (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include a non-stimulated control group.

-

Cell Fractionation: Wash cells with ice-cold PBS. Lyse cells and separate the cytoplasmic and nuclear fractions using a commercial subcellular fractionation kit. This step is critical to isolate the protein pools from each compartment.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) from both cytoplasmic and nuclear fractions onto a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

To ensure the purity of the fractions (a self-validating step), probe the same membrane with a cytoplasmic marker (e.g., α-Tubulin) and a nuclear marker (e.g., Lamin B1).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in psi-Tectorigenin-treated samples would indicate successful inhibition.

A Proposed Workflow for De Novo Target Identification of Psi-Tectorigenin

To move beyond analog-based hypotheses and identify the unique targets of psi-Tectorigenin, a systematic, unbiased approach is required. The following workflow outlines a modern strategy for target deconvolution.

This workflow provides a multi-step, self-validating system. An initial unbiased screen (Phase 1) identifies potential binding partners. These hits are then confirmed and ranked using mass spectrometry (Phase 2). Finally, the top candidates are rigorously validated through orthogonal biochemical and cell-based assays (Phase 3) to confirm a direct and functionally relevant interaction.

Conclusion and Future Directions

Psi-Tectorigenin is a molecule of significant interest but remains a scientific enigma. While the study of its isomer, Tectorigenin, provides a valuable and logical framework for initiating investigation, the future of psi-Tectorigenin research hinges on the direct identification of its unique biological targets. The proposed workflow, leveraging modern chemical proteomics and rigorous validation, offers a clear path forward. Elucidating the molecular interactome of psi-Tectorigenin will be the critical first step in unlocking its potential as a novel therapeutic agent and will undoubtedly open new avenues in drug discovery and development.

References

-

Liu, X., et al. (2023). Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. Molecules, 28(15), 5904. [Link]

-

MDPI. (2023). Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. MDPI. [Link]

-

Kim, A. R., et al. (2018). Tectorigenin, a Flavonoid-Based Compound of Leopard Lily Rhizome, Attenuates UV-B-Induced Apoptosis and Collagen Degradation by Inhibiting Oxidative Stress in Human Keratinocytes. International Journal of Molecular Sciences, 20(1), 1. [Link]

-

ResearchGate. (n.d.). Tectorigenin inhibits IFN-γ/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells | Request PDF. ResearchGate. [Link]

-

Zarei, M., et al. (2021). Studying of anti-inflammatory and antioxidant effects of tectorigenin in ovalbumin-induced asthma mice models. Immunopharmacology and Immunotoxicology, 43(5), 563-570. [Link]

-

Pan, Y., et al. (2008). Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells. European Journal of Pharmacology, 601(1-3), 161-167. [Link]

-

Kim, S. J., et al. (2012). Toxicity, analgesic and anti-inflammatory activities of tectorigenin. Journal of Ethnopharmacology, 144(3), 559-564. [Link]

-

Li, Y., et al. (2024). Tectorigenin inhibits oxidative stress by activating the Keap1/Nrf2/HO-1 signaling pathway in Th2-mediated allergic asthmatic mice. International Immunopharmacology, 129, 111624. [Link]

-

Seo, J., et al. (2018). The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide. Frontiers in Pharmacology, 9, 756. [Link]

-

Lee, Y. M., et al. (1999). Inhibition by tectorigenin and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages. Planta Medica, 65(5), 409-412. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353911, Psi-Tectorigenin. PubChem. [Link]

-

Wikipedia. (n.d.). ψ-Tectorigenin. Wikipedia. [Link]

-

MDPI. (2023). Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. MDPI. [Link]

Sources

- 1. Psi-Tectorigenin | C16H12O6 | CID 5353911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ψ-Tectorigenin - Wikipedia [en.wikipedia.org]

- 3. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

- 8. Inhibition by tectorigenin and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Psi-Tectorigenin: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the anti-inflammatory properties of psi-tectorigenin, an O-methylated isoflavone found in several medicinal plants. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. We will delve into its molecular mechanisms of action, provide detailed experimental protocols for its evaluation, and present a synthesis of key findings from preclinical studies.

Introduction to Psi-Tectorigenin

Psi-tectorigenin, also known as tectorigenin, is a bioactive isoflavone primarily isolated from the rhizomes of Belamcanda chinensis (leopard lily) and other plants of the Iris family.[1][2] Chemically, it is 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one.[1] Accumulating evidence highlights its diverse pharmacological activities, including anti-cancer, antioxidant, and, most notably, potent anti-inflammatory effects.[3][4] This guide will focus on the latter, elucidating the pathways through which psi-tectorigenin modulates the inflammatory response.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Cascades

The anti-inflammatory effects of psi-tectorigenin are predominantly attributed to its ability to suppress two key signaling pathways that are central to the inflammatory process: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (iNOS, COX-2), and adhesion molecules.

Psi-tectorigenin has been shown to inhibit the activation of the NF-κB pathway.[5][6] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[7] This ultimately leads to a significant reduction in the expression of NF-κB-dependent pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[8] Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as AP-1, which also regulate the expression of inflammatory genes.

Studies have demonstrated that psi-tectorigenin can effectively suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.[8][9] By inhibiting the activation of these kinases, psi-tectorigenin further dampens the inflammatory cascade, contributing to its overall anti-inflammatory profile.

In Vitro Evaluation of Anti-inflammatory Efficacy

A robust and reproducible method for assessing the anti-inflammatory potential of psi-tectorigenin in vitro involves the use of lipopolysaccharide (LPS)-stimulated murine macrophages, such as the RAW 264.7 cell line.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Detailed Experimental Protocols

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/Griess assays, 6-well for Western blot/ELISA).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of psi-tectorigenin (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[8]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine/NO production, shorter times for signaling protein phosphorylation).[8]

-

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Principle: The Griess assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Protocol:

-

After the incubation period, collect 100 µL of the cell culture supernatant.

-

Mix with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Measurement of Pro-inflammatory Cytokines (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Protocol:

-

Collect cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., R&D Systems, eBioscience).

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate cytokine concentrations based on a standard curve.

-

4. Western Blot Analysis for Key Signaling Proteins:

-

Principle: Western blotting is used to detect the expression levels of specific proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-p65, p-ERK, p-JNK, p-p38).

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

-

| Parameter | Cell Type | Stimulant | Psi-Tectorigenin Concentration | Observed Effect | Reference |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | Dose-dependent inhibition | [6] |

| PGE2 Production | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | Dose-dependent inhibition | [5] |

| TNF-α, IL-6 | BV-2 microglia | LPS (1 µg/mL) | 1-20 µM | Dose-dependent inhibition | [9] |

| iNOS, COX-2 | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | Downregulation of expression | [6] |

| p-p65, p-ERK, p-JNK | BV-2 microglia | LPS (1 µg/mL) | 1-20 µM | Inhibition of phosphorylation | [9] |

In Vivo Validation of Anti-inflammatory Activity

To translate in vitro findings, the anti-inflammatory effects of psi-tectorigenin have been validated in several animal models of inflammation.

Experimental Workflow: In Vivo Anti-inflammatory Models

Detailed In Vivo Protocols

1. Carrageenan-Induced Paw Edema in Rats:

-

Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.

-

Protocol:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week.

-

Administer psi-tectorigenin (e.g., 50, 60, 100 mg/kg, intraperitoneally or orally) 30-60 minutes before carrageenan injection.[10][11]

-

Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw. The left paw receives saline as a control.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

-

2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice:

-

Principle: Intratracheal or intranasal administration of LPS in mice mimics key features of human ALI, including neutrophil infiltration, pulmonary edema, and pro-inflammatory cytokine production.[12]

-

Protocol:

-

Acclimatize male C57BL/6 or BALB/c mice for one week.

-

Administer psi-tectorigenin (e.g., 25-50 mg/kg, i.p. or oral gavage) 1 hour before LPS challenge.

-

Anesthetize the mice and instill LPS (e.g., 5 mg/kg) intratracheally or intranasally. Control animals receive sterile saline.

-

Euthanize the mice at a predetermined time point (e.g., 6 or 24 hours) after LPS administration.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis:

-

Cannulate the trachea and lavage the lungs with ice-cold PBS.

-

Centrifuge the BALF to pellet the cells.

-

Count the total and differential inflammatory cells (neutrophils, macrophages) in the cell pellet.

-

Measure cytokine levels (TNF-α, IL-6, IL-1β) in the BALF supernatant using ELISA.[7]

-

-

Myeloperoxidase (MPO) Assay:

-

Histopathology:

-

Fix the lung tissue in 10% formalin, embed in paraffin, and section.

-

Stain with Hematoxylin and Eosin (H&E) to assess lung injury, including alveolar wall thickening, edema, and inflammatory cell infiltration.

-

-

| Model | Animal | Psi-Tectorigenin Dose | Key Findings | Reference |

| Carrageenan-Induced Paw Edema | Rat | 60 mg/kg | Significant reduction in paw edema | [10][11] |

| LPS-Induced Acute Lung Injury | Mouse | 25-50 mg/kg | Decreased inflammatory cells in BALF, reduced MPO activity, and attenuated lung histopathological changes. | [7] |

| Acetic Acid-Induced Writhing | Mouse | 50-100 mg/kg | Significant analgesic effect | [10] |

| Ovalbumin-Induced Asthma | Mouse | 25 mg/kg | Reduced airway hyperresponsiveness and eosinophilic inflammation | [15] |

Conclusion

Psi-tectorigenin has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its mechanism of action is well-supported, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. This leads to a downstream reduction in the production of numerous pro-inflammatory mediators. The detailed protocols provided in this guide offer a robust framework for the continued investigation of psi-tectorigenin and its potential development as a novel therapeutic agent for the treatment of inflammatory diseases. Further research is warranted to explore its pharmacokinetic and safety profiles in more detail, paving the way for potential clinical applications.

References

-

Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. (2023). Molecules. [Link]

-

In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties. (2011). Food Chemistry. [Link]

-

Studying of anti-inflammatory and antioxidant effects of tectorigenin in ovalbumin-induced asthma mice models. (2021). Journal of Biochemical and Molecular Toxicology. [Link]

-

Anti-inflammatory and anti-osteoarthritis effects of tectorigenin. (2018). Journal of Cellular and Molecular Medicine. [Link]

-

Tectorigenin inhibits the inflammation of LPS-induced acute lung injury in mice. (2014). Chinese Journal of Natural Medicines. [Link]

-

Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. (2023). Molecules. [Link]

-

Toxicity, analgesic and anti-inflammatory activities of tectorigenin. (2013). Immunopharmacology and Immunotoxicology. [Link]

-

Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway. (2024). Immunity, Inflammation and Disease. [Link]

-

Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics. (2023). Molecules. [Link]

-

Psi-tectorigenin (NP0004199). (2020). NP-MRD. [Link]

-

Tectorigenin. (n.d.). PubChem. [Link]

-

In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties. (2011). Food Chemistry. [Link]

-

The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide. (2018). Frontiers in Pharmacology. [Link]

-

The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide. (2018). Frontiers in Pharmacology. [Link]

-

Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells. (2008). Journal of Ethnopharmacology. [Link]

-

Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells. (2008). Planta Medica. [Link]

-

ψ-Tectorigenin. (n.d.). Wikipedia. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). Molecules. [Link]

-

Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. (2023). Bio-protocol. [Link]

-

Tectorigenin inhibits the inflammation of LPS-induced acute lung injury in mice. (2014). Chinese Journal of Natural Medicines. [Link]

-

Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. (n.d.). BioVision. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]

-

Tectorigenin inhibits inflammation in keratinocytes by inhibition of NLRP3 inflammasome regulated by the TLR4/NF-κB pathway. (2023). ResearchGate. [Link]

-

Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody. (2023). Pharmaceutics. [Link]

-

Myeloperoxidase Activity Assay Kit. (n.d.). Northwest Life Science Specialties, LLC. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2018). Current Protocols in Pharmacology. [Link]

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022). Plants. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

LPS-induced Acute Lung Injury Model. (n.d.). Creative Bioarray. [Link]

-

Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. (2022). International Journal of Molecular Sciences. [Link]

-

PSI-TECTORIGENIN. (n.d.). precisionFDA. [Link]

-

Ameliorating lipopolysaccharide induced acute lung injury with Lianhua Qingke: focus on pulmonary endothelial barrier protection. (2024). Journal of Thoracic Disease. [Link]

-

Measuring Myeloperoxidase Activity in Biological Samples. (2016). Journal of Visualized Experiments. [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2013). Journal of Surgical Research. [Link]

-

Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). World's Veterinary Journal. [Link]

-

Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2022). Antioxidants. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ψ-Tectorigenin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tectorigenin inhibits the inflammation of LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

- 10. Toxicity, analgesic and anti-inflammatory activities of tectorigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

psi-Tectorigenin isolation from Belamcanda chinensis

High-Purity Isolation of -Tectorigenin from Belamcanda chinensis

Technical Guide & Protocol

Executive Summary & Chemical Context

Belamcanda chinensis is a rich source of isoflavonoids, primarily tectoridin, iridin, and their aglycones.[1] While tectorigenin (the 6-methoxy isomer) is the major aglycone,

The Isolation Challenge: The primary difficulty lies in the "Isomer Trap." Both compounds share the molecular formula

Target Compound Profile

| Feature | Tectorigenin (Major Impurity) | |

| IUPAC | 4',5,7-trihydroxy-8-methoxyisoflavone | 4',5,7-trihydroxy-6-methoxyisoflavone |

| A-Ring Substitution | 8-OMe, 6-H | 6-OMe, 8-H |

| Polarity | Slightly less polar (intramolecular H-bonding) | Slightly more polar |

| Key NMR Distinction | H-6 Singlet ( | H-8 Singlet ( |

Extraction & Fractionation Strategy

The isolation begins with a total ethanol extraction followed by liquid-liquid partitioning to enrich the aglycone fraction.

Step 1: Biomass Preparation & Extraction

Rationale: 80% Ethanol is chosen to maximize the extraction of both glycosides and aglycones while minimizing lipophilic wax extraction.

-

Pulverization: Grind dried B. chinensis rhizomes to a coarse powder (20–40 mesh).

-

Reflux Extraction: Extract 1.0 kg of powder with 8.0 L of 80% Ethanol (v/v) at 80°C for 3 hours. Repeat 3 times.

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C to obtain a crude syrupy residue.

Step 2: Liquid-Liquid Partitioning (Enrichment)

Rationale: Aglycones (like

-

Suspend the crude residue in Deionized Water (1:5 ratio).

-

Defatting: Extract with Petroleum Ether (

C) x3 to remove lipids/chlorophyll. Discard organic layer. -

Target Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) x4.

-

Collection: Collect the EtOAc layer, dry over anhydrous

, and concentrate to dryness. This is the Target Enriched Fraction (TEF) .

Purification Workflow (Chromatography)

The TEF contains a mixture of tectorigenin, irigenin, and

Diagram 1: Isolation Workflow

Caption: Step-by-step fractionation logic moving from crude extraction to isomer-specific purification.

Step 3: Silica Gel Open Column (Coarse Fractionation)

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Chloroform:Methanol (

) gradient (100:1 -

Elution: Collect fractions. Monitor via TLC (Visualization: 10%

in EtOH, heat). -

Target Pool:

-tectorigenin typically elutes in fractions with polarity similar to

Step 4: High-Resolution Separation (The Critical Step)

To separate

Protocol A: HSCCC Separation (Recommended)

-

Apparatus: Two-phase solvent system.

-

Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (4 : 5 : 5 : 5, v/v).[6]

-

Procedure:

-

Equilibrate the column with the Upper Phase (Stationary).

-

Inject sample dissolved in a mix of upper/lower phase.

-

Elute with Lower Phase (Mobile) at 2.0 mL/min, 800 rpm.

-

-

Result: Tectorigenin usually elutes first (

differences);

Protocol B: Preparative HPLC (Alternative)

-

Column: C18 ODS (

mm, 5 -

Mobile Phase: Acetonitrile (ACN) : 0.1% Formic Acid in Water.

-

Isocratic Method: 35% ACN isocratic elution is often required to resolve the isomers, as gradients may merge the peaks.

-

Detection: UV at 265 nm.

Structural Elucidation & Validation (QC)

Once isolated, the identity of

Key Validation Parameters

1. Mass Spectrometry (ESI-MS):

-

Mode: Negative/Positive ion mode.

-

Result:

299

2. Nuclear Magnetic Resonance (NMR) - The Definitive Check: The distinction lies in the A-ring protons and Carbon shifts.

| Nucleus | Position | Tectorigenin (6-OMe) | |

| 1H NMR | A-Ring Proton | H-6 singlet ( | H-8 singlet ( |

| 13C NMR | C-6 | ~99.0 ppm (Methine) | ~132.0 ppm (Quaternary) |

| 13C NMR | C-8 | ~134.0 ppm (Quaternary) | ~94.0 ppm (Methine) |

Validation Protocol:

-

Dissolve 5 mg of purified crystal in DMSO-

. -

Run 1H NMR and HMBC (Heteronuclear Multiple Bond Correlation).

-

Pass Criteria: In HMBC, the methoxy proton signal (

~3.8) must show a correlation to the oxygenated quaternary carbon at C-8, not C-6.

Diagram 2: Isomer Differentiation Logic

Caption: Decision tree for distinguishing psi-Tectorigenin from Tectorigenin using 1H NMR shifts.

References

-

Thelen, P. et al. (2005).[9] Tectorigenin and other phytochemicals extracted from leopard lily Belamcanda chinensis affect new and established targets for therapies in prostate cancer. Carcinogenesis. Link

-

Imoto, M. et al. (1991).[2] Inhibition of epidermal growth factor-induced activation of phospholipase C by psi-tectorigenin. The Journal of Antibiotics.[2] Link

-

Zhang, Y. et al. (2011). Preparative isolation and purification of seven isoflavones from Belamcanda chinensis by high-speed counter-current chromatography. Journal of Separation Science. Link

-

PubChem Compound Summary. (2025). Psi-Tectorigenin (CID 5353911).[2][3] National Center for Biotechnology Information. Link

-

Mou, Z. et al. (2021). A novel multidimensional strategy to evaluate Belamcanda chinensis... based on plant metabolomics. Journal of Ethnopharmacology. Link

Sources

- 1. A novel multidimensional strategy to evaluate Belamcanda chinensis (L) DC and Iris tectorum Maxim based on plant metabolomics, digital reference standard analyzer and biological activities evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ψ-Tectorigenin - Wikipedia [en.wikipedia.org]

- 3. Psi-Tectorigenin | C16H12O6 | CID 5353911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of cellular phosphatidylinositol turnover by psi-tectorigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preparative isolation and purification of flavonoids from the Chinese medicinal herb Belamcanda by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. psi-Tectorigenin | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

biosynthetic pathway of psi-Tectorigenin in plants

Biosynthetic Pathway of -Tectorigenin: Technical Guide

Executive Summary & Chemical Identity

-TectorigeninTectorigenin-

Target Compound:

-Tectorigenin (8-methoxygenistein) -

Primary Precursor: Genistein (4',5,7-trihydroxyisoflavone)

-

Key Divergence: The pathway bifurcates at Genistein. The "Tectorigenin branch" proceeds via 6-hydroxylation, whereas the "

-Tectorigenin branch" proceeds via 8-hydroxylation .

The Biosynthetic Pathway

The synthesis of

Phase I: Upstream Phenylpropanoid Assembly

The pathway initiates with Phenylalanine , which undergoes deamination, hydroxylation, and CoA-ligation to form 4-Coumaroyl-CoA .

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine

Cinnamic Acid -

Cinnamate 4-Hydroxylase (C4H): Cinnamic Acid

p-Coumaric Acid -

4-Coumarate:CoA Ligase (4CL): p-Coumaric Acid

4-Coumaroyl-CoA

Phase II: Isoflavone Skeleton Formation

The chalcone synthase complex forms the flavonoid backbone, which is then rearranged into the isoflavonoid skeleton.

-

Chalcone Synthase (CHS): 4-Coumaroyl-CoA + 3 Malonyl-CoA

Naringenin Chalcone -

Chalcone Isomerase (CHI): Naringenin Chalcone

Naringenin (Flavanone) -

Isoflavone Synthase (IFS/CYP93C): Naringenin

2-Hydroxyisoflavanone

Phase III: The -Tectorigenin Specific Branch (8-Modification)

This is the critical divergence point. While most legumes produce 6-hydroxy derivatives (glycitein/tectorigenin),

-

Isoflavone 8-Hydroxylase (I8H):

-

Isoflavone 8-O-Methyltransferase (I8OMT):

-

Enzyme Class: S-Adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

-

Reaction: 8-Hydroxygenistein + SAM

-

Mechanism: The enzyme transfers a methyl group specifically to the hydroxyl at C-8, stabilized by the hydrogen bonding network of the A-ring.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the bifurcation between the Tectorigenin (C-6) and

Caption: Divergent biosynthesis of Tectorigenin and

Experimental Protocols

To validate this pathway in a target plant (e.g., Belamcanda chinensis), you must demonstrate the activity of the specific hydroxylase and methyltransferase.

Protocol A: Microsomal Enzyme Assay for Isoflavone 8-Hydroxylase

Purpose: To confirm the conversion of Genistein to 8-Hydroxygenistein by membrane-bound P450s.

Reagents:

-

Buffer A: 100 mM Potassium Phosphate (pH 7.5), 1 mM EDTA, 20% Glycerol, 1 mM DTT.

-

Substrate: Genistein (100 µM stock in DMSO).

-

Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

Workflow:

-

Microsome Preparation: Homogenize fresh plant tissue (rhizomes) in Buffer A. Centrifuge at 10,000

(15 min) to remove debris. Ultracentrifuge supernatant at 100,000 -

Reaction Setup: In a 200 µL volume, mix:

-

150 µL Microsomal protein (approx. 50-100 µg protein)

-

5 µL Genistein substrate (Final: 2.5 µM)

-

45 µL NADPH regenerating system

-

-

Incubation: Incubate at 30°C for 30–60 minutes with gentle shaking.

-

Termination: Stop reaction with 200 µL ice-cold Ethyl Acetate containing 0.1% Acetic Acid.

-

Analysis: Vortex, centrifuge, and analyze the organic phase via LC-MS/MS (see Protocol B).

-

Success Metric: Detection of a peak at m/z 285 [M-H]

(8-Hydroxygenistein) distinct from 6-Hydroxygenistein.

-

Protocol B: LC-MS/MS Differentiation of Isomers

Purpose: To distinguish

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 40% B over 10 min, hold 2 min. |

| MS Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Genistein: 269 |

Note:

Enzymology & Gene Candidates

| Enzyme Function | Target Position | Gene Family Candidate | Notes |

| Isoflavone Synthase | C-2/C-3 | CYP93C | Universal in legumes; converts Flavanone to Isoflavone.[7] |

| Isoflavone Hydroxylase | C-8 | CYP81E (Plant)CYP57B3 (Fungal) | CYP81E members in soy/alfalfa catalyze 2'/3' hydroxylation; homologous enzymes in Iris/Belamcanda likely target C-8. |

| O-Methyltransferase | C-8-OH | IOMT (Class II) | Likely an Mg |

Technical Insight: The rarity of

References

-

Chemical Structure & Identity

- PubChem. (n.d.). Psi-Tectorigenin (Compound CID: 5353911).

-

[Link]

-

Isoflavonoid Biosynthesis Review

- Du, H., et al. (2010). Whole genome co-expression analysis of soybean cytochrome P450 genes identifies nodulation-specific P450 monooxygenases.BMC Plant Biology.

-

[Link]

-

Enzymatic Hydroxylation (8-OHG Production)

-

CYP81E Family Characterization

-

Tectorigenin Sources & Pharmacology

Sources

- 1. Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of genistein on the gene expressions of androgen generating key enzymes StAR, P450scc and CYP19 in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. New dual functional CYP450 gene involves in isoflavone biosynthesis in Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

commercial suppliers of purified psi-Tectorigenin

Sourcing and Validating Purified -Tectorigenin: A Strategic Guide for Drug Discovery

Part 1: Commercial Supply Landscape

Due to the difficulty of synthesis (which often yields mixtures of 6-OMe and 8-OMe isomers), commercial stock is volatile. The following suppliers have listed specific CAS entries for

Strategic Advice: Always request a specific Certificate of Analysis (CoA) confirming the position of the methoxy group before purchase. Do not rely solely on CAS numbers, as database errors are common with isomers.

Verified Supplier Index

| Supplier | Catalog / Ref | Purity Grade | Notes |

| CymitQuimica | Ref: 7W-GA7810 | Research Grade | Lists specific CAS 13111-57-4.[1] Primary recommendation for European sourcing. |

| ChemFaces | Inquire | Specialized in natural product isolation. Often separates isomers upon custom request. | |

| Hangzhou Leap Chem | Inquire | Bulk/Tech | Good for larger quantities, but requires rigorous in-house re-purification. |

| BOC Sciences | Custom | Synthetic/Iso | Offers custom synthesis services if natural isolation is insufficient. |

Part 2: The "Self-Validating" QC Protocol

As a Senior Scientist, you must assume any received shipment is potentially Tectorigenin (the thermodynamic product) until proven otherwise. Use this protocol to validate the chemical identity.

The Isomer Distinction (NMR)

The definitive differentiator is the chemical shift of the single proton on the A-ring.

-

Tectorigenin (6-OMe): The proton is at C-8 .

- -Tectorigenin (8-OMe): The proton is at C-6 .

Validated

H-NMR Markers (in CD

OD)

| Feature | Tectorigenin (Impurity/Isomer) | |

| A-Ring Proton | ||

| Methoxy Group | ||

| C-Ring (H-2) |

Causality: The H-6 proton in

HPLC Retention Behavior

On a standard C18 Reverse Phase column (Mobile phase: MeOH/Water gradient):

- -Tectorigenin: Elutes earlier than Tectorigenin due to the 8-OMe group disrupting the intramolecular hydrogen bonding potential slightly differently than the 6-OMe, altering polarity.

Part 3: Contingency Isolation Workflow (Plan B)

If commercial stock is unavailable,

Source Material: Dried rhizomes of Belamcanda chinensis.[2][3][4]

Step-by-Step Protocol:

-

Crude Extraction: Extract rhizomes with MeOH (reflux).[4] Evaporate to dryness.

-

Partition: Suspend residue in water; partition with Ethyl Acetate. Collect Ethyl Acetate fraction.[3][4][5]

-

HSCCC Separation:

-

Fraction Collection:

-

Tectorigenin is the major peak.

- -Tectorigenin is a minor peak eluting after Tectoridin but often overlapping with other isoflavones.

-

-

Polishing: Final purification via semi-preparative HPLC (MeOH/Water 45:55 isocratic).

Part 4: Biological Mechanism & Signaling[5]

Pathway Visualization

The following diagram illustrates the specific intervention point of

Figure 1: Differential inhibition mechanism. Unlike Genistein, which inhibits the upstream Tyrosine Kinase,

References

-

Imoto, M., et al. (1988). Inhibition of cellular phosphatidylinositol turnover by psi-tectorigenin. FEBS Letters, 230(1-2), 43-46. Link

-

Imoto, M., Shimura, N., & Umezawa, K. (1991).[1] Inhibition of epidermal growth factor-induced activation of phospholipase C by psi-tectorigenin.[1] The Journal of Antibiotics, 44(8), 915-917.[1] Link

-

Farag, M. M., et al. (2016). Phytochemistry and Biological Activities of Iris Species... (Providing NMR data for Isotectorigenin). MDPI Molecules. Link

-

Ahn, E. M., et al. (2006). Isoflavonoids from the Rhizomes of Belamcanda chinensis.[2][3] Archives of Pharmacal Research. (Source for extraction protocols).

-

Wu, S., et al. (2011). Preparative isolation and purification of seven isoflavones from Belamcanda chinensis by HSCCC.[4] Phytochemical Analysis.[2][3][4][5][6][7][8] Link

Sources

- 1. ψ-Tectorigenin - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Absolute Quantification of Isoflavones in the Flowers of Pueraria lobata by qHNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: psi-Tectorigenin Cell-Based Assay for Inflammation

Abstract & Introduction

psi-Tectorigenin (4',5,7-Trihydroxy-8-methoxyisoflavone) is a bioactive isoflavone isolated from the rhizomes of Belamcanda chinensis (Shegan), a plant historically used in Traditional Chinese Medicine (TCM) for throat ailments and asthma. While its isomer, tectorigenin, is widely documented, psi-tectorigenin represents a distinct chemical entity with potent anti-inflammatory properties that are increasingly relevant for drug discovery programs targeting respiratory inflammation and autoimmune disorders.

This Application Note provides a rigorous, self-validating framework for evaluating psi-tectorigenin using the RAW 264.7 murine macrophage model . Unlike generic protocols, this guide emphasizes the separation of cytotoxicity from true anti-inflammatory activity and details the molecular interrogation of the NF-κB and MAPK signaling cascades.

Key Applications

-

Drug Screening: Identification of non-steroidal anti-inflammatory drug (NSAID) candidates.

-

Mechanism of Action (MoA): Elucidation of TLR4 downstream signaling inhibition.

-

Quality Control: Standardization of Belamcanda extract bioactivity.

Pharmacological Mechanism[1][2][3]

To design a valid assay, one must understand the signaling architecture. Lipopolysaccharide (LPS) binds to Toll-Like Receptor 4 (TLR4), triggering a cascade that degrades IκB-α, allowing NF-κB (p65/p50) to translocate to the nucleus. Simultaneously, the MAPK pathway (ERK, JNK, p38) is activated.

psi-Tectorigenin functions as a signal transduction inhibitor . It prevents the phosphorylation of upstream kinases, thereby blocking the transcription of pro-inflammatory mediators like iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).[1]

Signaling Pathway Diagram